molecular formula C9H6F2O2 B116062 2,6-Difluorocinnamic acid CAS No. 152152-09-5

2,6-Difluorocinnamic acid

Cat. No. B116062
CAS RN: 152152-09-5
M. Wt: 184.14 g/mol
InChI Key: JMUOYANNVIFGFN-SNAWJCMRSA-N
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Description

2,6-Difluorocinnamic acid, also known as trans-2,6-Difluorocinnamic acid, is a chemical compound with the molecular formula C9H6F2O2 . It has an average mass of 184.139 Da and a mono-isotopic mass of 184.033585 Da .


Molecular Structure Analysis

The molecular structure of 2,6-Difluorocinnamic acid consists of 9 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,6-Difluorocinnamic acid has a density of 1.4±0.1 g/cm3, a boiling point of 272.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.9±3.0 kJ/mol and a flash point of 118.3±23.2 °C . The index of refraction is 1.569, and it has a molar refractivity of 43.7±0.3 cm3 .

Scientific Research Applications

Chemical Synthesis

“2,6-Difluorocinnamic acid” is often used in chemical synthesis . It can serve as a building block in the synthesis of various complex molecules. Its unique structure, which includes a carboxylic acid group and a phenyl ring with two fluorine substitutions, can be leveraged in reactions to form a variety of products.

Material Science

In material science, “2,6-Difluorocinnamic acid” could potentially be used in the development of new materials. For example, it could be used in the synthesis of polymers or other materials where the incorporation of a fluorinated aromatic ring could alter the properties of the material .

Biochemistry

In biochemistry, “2,6-Difluorocinnamic acid” could potentially be used in studies investigating the biochemical effects of fluorinated compounds. The presence of fluorine can influence a molecule’s interactions with biological systems, so this compound could be of interest in such research .

Safety and Hazards

When handling 2,6-Difluorocinnamic acid, it’s important to avoid breathing in dust, fumes, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also recommended to ensure adequate ventilation and to remove all sources of ignition .

properties

IUPAC Name

(E)-3-(2,6-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUOYANNVIFGFN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorocinnamic acid

CAS RN

102082-89-3
Record name 2,6-Difluorocinnamic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,6-Difluorocinnamic acid interesting from a photochemical perspective?

A1: 2,6-Difluorocinnamic acid is fascinating because it undergoes a [2 + 2] photodimerization reaction when exposed to UV light [, ]. This means two molecules of the compound react, forming a cyclobutane ring by joining their double bonds. This reaction is influenced by various factors, including pressure and the arrangement of molecules within the crystal lattice.

Q2: How does pressure affect the photodimerization of 2,6-Difluorocinnamic acid?

A2: Research indicates that increasing pressure actually accelerates the [2 + 2] photodimerization of 2,6-Difluorocinnamic acid []. This is attributed to two main factors. First, pressure reduces the volume of "free space" within the crystal structure, essentially pushing the reactive molecules closer together and facilitating the reaction. Second, pressure can influence the distance between the reactive carbon atoms in adjacent 2,6-Difluorocinnamic acid molecules, further promoting dimerization.

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